N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide
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Overview
Description
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a phenylacetamide moiety, and a tert-butylphenyl group linked via a sulfanyl bridge. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the sulfanyl-substituted quinazolinone with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The sulfanyl and phenylacetamide groups enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-4-oxoquinazolin-3-yl]-2-phenylacetamide
- N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]-2-phenylacetamide
- N-[2-(4-chlorophenyl)-4-oxoquinazolin-3-yl]-2-phenylacetamide
Uniqueness
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-27(2,3)21-15-13-20(14-16-21)18-33-26-28-23-12-8-7-11-22(23)25(32)30(26)29-24(31)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQXZOSILDQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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